3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid
Description
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a 4-methylpiperidine sulfonyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The 4-methylpiperidine moiety introduces steric and electronic effects that influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADICZLFNMCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of solvents like methanol and the presence of hydrogen gas for reduction reactions .
Industrial Production Methods
Industrial production of 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
provides similarity indices for key analogs:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 636-76-0 | 0.86 |
| N,4-Dimethylbenzenesulfonamide | 138-41-0 | 0.85 |
| Methyl 3-benzenesulfonamidobenzoate | 640-61-9 | 0.83 |
Key Observations :
- The 4-methylpiperidine substituent in the target compound distinguishes it from simpler piperidine or benzene sulfonamide analogs.
- N,4-Dimethylbenzenesulfonamide (similarity 0.85) lacks the benzoic acid core, reducing its capacity for hydrogen bonding and ionic interactions, which are critical for protein binding .
Functional Group Variations
Heterocyclic Substitutions
- 3-[(4-Methyl-1-piperazinyl)sulfonyl]benzoic acid hydrochloride (): Replaces the 4-methylpiperidine with a methylpiperazine group. Piperazine derivatives often exhibit enhanced water solubility due to basic nitrogen atoms, but the hydrochloride salt form may further improve bioavailability in pharmaceutical applications .
- 3-((4-Chlorobenzyl)sulfonyl)benzoic acid (): Substitutes the methylpiperidine with a chlorobenzyl group.
Perfluorinated Derivatives
Perfluorinated analogs (), such as 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt, feature fluorinated chains that confer extreme chemical stability and surfactant properties. These compounds contrast sharply with the target compound in environmental persistence and toxicity, limiting their use in biological systems .
Research Findings :
- Sodium salt derivatives (e.g., compound 9e in ) demonstrate improved aqueous solubility, critical for intravenous drug formulations .
- Sulfosulfuron (), a sulfonylurea herbicide, shares a sulfonyl bridge but incorporates a pyrimidine ring, highlighting the diversity of agrochemical applications among sulfonamide derivatives .
- The discontinued status of the target compound () may reflect inferior pharmacokinetic profiles compared to analogs like giripladib (), a benzoic acid derivative with demonstrated efficacy in arthritis treatment .
Biological Activity
3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will detail its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoic acid moiety linked through a sulfonyl group to a 4-methylpiperidine ring. The molecular formula is CHNOS, with a molecular weight of approximately 283.34 Da. Its unique structure contributes to its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to the inhibition of their activity.
- Receptor Modulation : The piperidine ring may interact with receptor sites, thereby modulating their activity and resulting in various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Study 1: TRPV2 Modulation
A recent study explored the effects of related compounds on TRPV2 channels. It was found that 4-(piperidine-1-sulfonyl)-benzoic acid had better efficacy compared to probenecid, indicating its potential as a therapeutic agent in managing vascular conditions . This suggests that similar compounds may also exhibit beneficial effects in cardiovascular health.
Study 2: Enzyme Interaction
Research into the enzyme interaction profiles of sulfonamide derivatives has highlighted the importance of the sulfonyl group in modulating enzyme activity. For instance, compounds with similar structures have shown significant inhibition against various enzymes involved in metabolic pathways.
Comparative Analysis
To provide further insight into the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid | Structure | Contains a bromine atom which may enhance activity | Potentially increased antibacterial properties |
| 3-(Pyridin-4-sulfonyl)benzoic acid | Structure | Lacks the piperidine ring but retains sulfonamide functionality | Used in different therapeutic contexts |
| 2-(Methylsulfonyl)benzoic acid | Structure | Features a methylsulfonyl group affecting solubility | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
